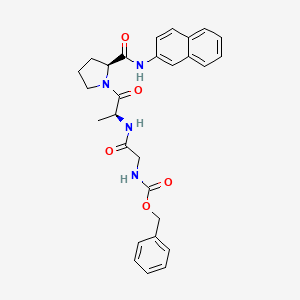

Z-Gly-Ala-Pro-bNA

Description

Z-Gly-Ala-Pro-bNA, also known as Z-Glycyl-Alanyl-Prolyl-beta-Naphthylamide, is a synthetic peptide substrate used in various biochemical assays. It is composed of a sequence of amino acids: glycine, alanine, and proline, linked to a beta-naphthylamide group. This compound is particularly useful in studying enzyme activities, especially those involving prolyl-specific peptidases.

Properties

IUPAC Name |

benzyl N-[2-[[(2S)-1-[(2S)-2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O5/c1-19(30-25(33)17-29-28(36)37-18-20-8-3-2-4-9-20)27(35)32-15-7-12-24(32)26(34)31-23-14-13-21-10-5-6-11-22(21)16-23/h2-6,8-11,13-14,16,19,24H,7,12,15,17-18H2,1H3,(H,29,36)(H,30,33)(H,31,34)/t19-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGSYWCDRRKYGG-CYFREDJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202001-62-5 | |

| Record name | 202001-62-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Ala-Pro-bNA typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a carbobenzoxy (Z) group. This is followed by the sequential addition of alanine and proline residues, each protected by appropriate groups to prevent unwanted side reactions. The final step involves the coupling of the beta-naphthylamide group to the peptide chain. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the peptide chain, followed by cleavage from the resin and purification through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Z-Gly-Ala-Pro-bNA primarily undergoes hydrolysis reactions catalyzed by prolyl-specific peptidases. These enzymes cleave the peptide bond adjacent to the proline residue, releasing beta-naphthylamine as a detectable product. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard biochemical assay conditions .

Common Reagents and Conditions: The hydrolysis of this compound is commonly carried out in buffered aqueous solutions at physiological pH (around 7.4). Enzymes such as prolyl oligopeptidase or dipeptidyl peptidase are used as catalysts. The reaction is monitored by measuring the release of beta-naphthylamine, which can be detected spectrophotometrically .

Major Products Formed: The primary product formed from the hydrolysis of this compound is beta-naphthylamine. This compound is often used as a marker to quantify enzyme activity in various biochemical assays .

Scientific Research Applications

Chemistry: In chemistry, Z-Gly-Ala-Pro-bNA is used as a substrate to study the specificity and kinetics of prolyl-specific peptidases. It helps in understanding the catalytic mechanisms and substrate preferences of these enzymes .

Biology: In biological research, this compound is employed to investigate the role of prolyl-specific peptidases in various physiological processes. These enzymes are involved in protein degradation, regulation of bioactive peptides, and modulation of signaling pathways .

Medicine: In medicine, this compound is used in diagnostic assays to measure the activity of prolyl-specific peptidases in clinical samples. Abnormal enzyme activity can be indicative of certain diseases, such as cancer or neurodegenerative disorders .

Industry: In the industrial sector, this compound is utilized in the development of enzyme inhibitors for therapeutic applications. By screening for compounds that inhibit prolyl-specific peptidases, researchers can identify potential drug candidates for treating diseases associated with these enzymes .

Mechanism of Action

Z-Gly-Ala-Pro-bNA exerts its effects by serving as a substrate for prolyl-specific peptidases. These enzymes recognize the proline residue in the peptide sequence and catalyze the hydrolysis of the adjacent peptide bond. The beta-naphthylamide group is released as beta-naphthylamine, which can be detected and quantified. This mechanism allows researchers to measure enzyme activity and study the kinetics of substrate hydrolysis .

Comparison with Similar Compounds

- Z-Gly-Pro-pNA (Z-Glycyl-Prolyl-p-Nitroanilide)

- Suc-Ala-Pro-pNA (Succinyl-Alanyl-Prolyl-p-Nitroanilide)

- H-Ala-Ala-Pro-pNA (Alanyl-Alanyl-Prolyl-p-Nitroanilide)

Uniqueness: Z-Gly-Ala-Pro-bNA is unique due to its specific sequence of glycine, alanine, and proline, which makes it an ideal substrate for studying prolyl-specific peptidases. The presence of the beta-naphthylamide group allows for sensitive detection of enzyme activity, making it a valuable tool in biochemical assays .

Biological Activity

Z-Gly-Ala-Pro-bNA (Z-Glycyl-Alanyl-Prolyl-beta-Naphthylamide) is a synthetic peptide substrate primarily utilized in biochemical research to study the activity of prolyl-specific peptidases. This compound consists of a sequence of amino acids—glycine, alanine, and proline—linked to a beta-naphthylamide group, making it significant for investigating enzyme specificity and kinetics.

This compound acts as a substrate for prolyl-specific peptidases, which are enzymes that cleave peptide bonds adjacent to proline residues. The hydrolysis of this compound results in the release of beta-naphthylamine, a product that can be easily quantified spectrophotometrically. This mechanism allows researchers to measure enzyme activity and study the kinetics involved in substrate hydrolysis.

Research Applications

- Enzyme Kinetics : this compound is extensively used to evaluate the kinetics of prolyl-specific peptidases. It helps elucidate the catalytic mechanisms and substrate preferences of these enzymes, which play critical roles in various physiological processes, including protein degradation and modulation of signaling pathways .

- Clinical Diagnostics : The compound is employed in diagnostic assays to measure prolyl-specific peptidase activity in clinical samples. Abnormal enzyme activities can indicate various diseases, such as cancer or neurodegenerative disorders.

- Drug Development : In pharmaceutical research, this compound is utilized to screen for enzyme inhibitors that may serve as potential therapeutic agents. This application is particularly relevant for developing treatments targeting diseases linked with dysregulated peptidase activity.

Comparative Analysis

To highlight the uniqueness of this compound compared to similar compounds, the following table summarizes their characteristics:

| Compound Name | Structure | Specificity | Detection Method |

|---|---|---|---|

| This compound | Gly-Ala-Pro-bNA | Prolyl-specific peptidases | Spectrophotometry |

| Z-Gly-Pro-pNA | Gly-Pro-pNA | Prolyl-specific peptidases | Spectrophotometry |

| Suc-Ala-Pro-pNA | Succinyl-Alanyl-Prolyl-p-Nitroanilide | General peptidases | Colorimetric methods |

Uniqueness : this compound's specific sequence and beta-naphthylamide group make it particularly effective for studying prolyl-specific peptidases, providing sensitive detection capabilities that are crucial in biochemical assays.

Study 1: Prolyl Oligopeptidase Activity

In a study evaluating prolyl oligopeptidase activity using this compound as a substrate, researchers found that the enzyme exhibited significant hydrolysis rates under physiological pH conditions. The results indicated that the compound could effectively differentiate between various prolyl-specific peptidases based on their kinetic profiles.

Study 2: Clinical Relevance

Another investigation focused on measuring prolyl-specific peptidase activities in patients with neurodegenerative disorders. The use of this compound allowed for the identification of altered enzyme activities that correlated with disease severity, highlighting its potential as a biomarker for clinical diagnostics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.